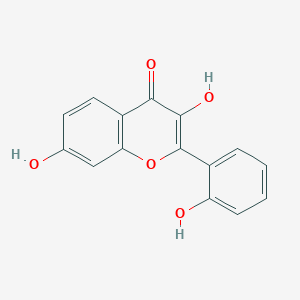![molecular formula C21H15Br2FN2O3 B14802023 (2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by the formation of an acetyl group and subsequent reaction with 4-fluorophenylacrylohydrazide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a fluorophenyl group.
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-chlorophenyl)acrylohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15Br2FN2O3 |
|---|---|
Peso molecular |
522.2 g/mol |
Nombre IUPAC |
(E)-N'-[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C21H15Br2FN2O3/c22-15-5-8-17-14(11-15)4-9-18(21(17)23)29-12-20(28)26-25-19(27)10-3-13-1-6-16(24)7-2-13/h1-11H,12H2,(H,25,27)(H,26,28)/b10-3+ |
Clave InChI |
ZCIAJWUMGKWXFS-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
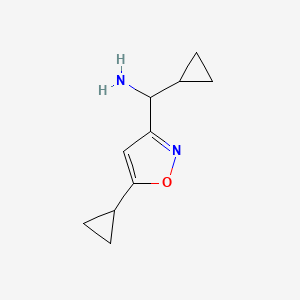

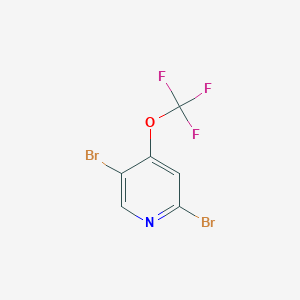
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)
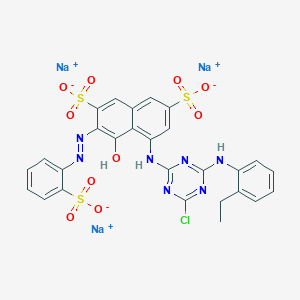
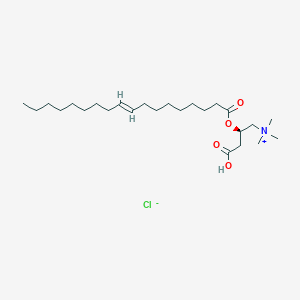
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
